(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoicacid

Description

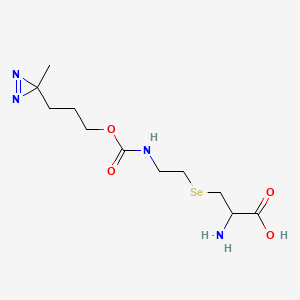

(R)-2-amino-3-((2-(((3-(3-méthyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)éthyl)sélanyl)propanoïque est un composé organique complexe qui présente un groupe diazirine, un atome de sélénium et un squelette d'acide aminé

Propriétés

Formule moléculaire |

C11H20N4O4Se |

|---|---|

Poids moléculaire |

351.27 g/mol |

Nom IUPAC |

2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |

InChI |

InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17) |

Clé InChI |

BPTMKJUGVXFGEE-UHFFFAOYSA-N |

SMILES canonique |

CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-2-amino-3-((2-(((3-(3-méthyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)éthyl)sélanyl)propanoïque implique généralement plusieurs étapes :

Formation de la diazirine : Le groupe diazirine est synthétisé par réaction d'un précurseur approprié avec un composé diazo sous lumière UV ou conditions thermiques.

Squelette d'acide aminé : Le squelette d'acide aminé est préparé selon les techniques standard de synthèse peptidique, impliquant la protection et la déprotection des groupes fonctionnels.

Incorporation du sélénium : L'atome de sélénium est introduit par des réactions de substitution nucléophile, où un réactif contenant du sélénium réagit avec un intermédiaire halogéné.

Assemblage final : Le composé final est assemblé en couplant le fragment contenant la diazirine avec le squelette d'acide aminé contenant du sélénium dans des conditions de couplage peptidique.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de synthétiseurs peptidiques automatisés, de chromatographie liquide haute performance (HPLC) pour la purification et de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, (R)-2-amino-3-((2-(((3-(3-méthyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)éthyl)sélanyl)propanoïque est utilisé comme agent de réticulation photochimique. Le groupe diazirine peut être activé par lumière UV pour former des intermédiaires carbènes réactifs, qui peuvent modifier de manière covalente les molécules à proximité, facilitant l'étude des interactions moléculaires.

Biologie

En recherche biologique, ce composé est utilisé pour étudier les interactions protéine-protéine et les interactions protéine-ligand. Les propriétés de réticulation photochimique permettent aux chercheurs de capturer les interactions transitoires à l'intérieur des cellules, fournissant des informations sur les processus cellulaires.

Médecine

En médecine, le composé présente des applications potentielles dans la découverte et le développement de médicaments. Sa capacité à former des liaisons covalentes avec les protéines cibles en fait un outil précieux pour identifier les cibles médicamenteuses et étudier les mécanismes des médicaments.

Industrie

Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux et revêtements. Ses propriétés chimiques uniques permettent la création de matériaux dotés de fonctionnalités spécifiques, telles qu'une durabilité ou une réactivité accrue.

Mécanisme d'action

Le mécanisme d'action de (R)-2-amino-3-((2-(((3-(3-méthyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)éthyl)sélanyl)propanoïque implique l'activation du groupe diazirine par lumière UV, formant un intermédiaire carbène réactif. Cet intermédiaire peut se lier de manière covalente aux molécules à proximité, y compris les protéines, les acides nucléiques et autres biomolécules. L'atome de sélénium peut également participer à des réactions redox, modulant davantage la réactivité et les interactions du composé.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is used as a photo-crosslinking agent. The diazirine group can be activated by UV light to form reactive carbene intermediates, which can covalently modify nearby molecules, facilitating the study of molecular interactions.

Biology

In biological research, this compound is used to study protein-protein interactions and protein-ligand interactions. The photo-crosslinking properties allow researchers to capture transient interactions within cells, providing insights into cellular processes.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its ability to form covalent bonds with target proteins makes it a valuable tool for identifying drug targets and studying drug mechanisms.

Industry

In the industrial sector, the compound can be used in the development of new materials and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities, such as enhanced durability or reactivity.

Mécanisme D'action

The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves the activation of the diazirine group by UV light, forming a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, including proteins, nucleic acids, and other biomolecules. The selenium atom can also participate in redox reactions, further modulating the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoïque

- Acide 3-(3-méthyl-3H-diazirin-3-yl)propanoïque

- Acide (S)-2-amino-6-(((3-(3-méthyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoïque

Unicité

(R)-2-amino-3-((2-(((3-(3-méthyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)éthyl)sélanyl)propanoïque est unique en raison de la présence à la fois d'un groupe diazirine et d'un atome de sélénium. Cette combinaison permet une réactivité chimique polyvalente, y compris la réticulation photochimique et les réactions redox, ce qui en fait un outil précieux dans diverses applications de recherche scientifique.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.